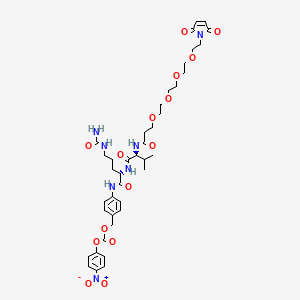

Mal-PEG4-Val-Cit-PAB-PNP

Descripción

Propiedades

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H53N7O15/c1-27(2)36(45-33(48)15-18-57-20-22-59-24-25-60-23-21-58-19-17-46-34(49)13-14-35(46)50)38(52)44-32(4-3-16-42-39(41)53)37(51)43-29-7-5-28(6-8-29)26-61-40(54)62-31-11-9-30(10-12-31)47(55)56/h5-14,27,32,36H,3-4,15-26H2,1-2H3,(H,43,51)(H,44,52)(H,45,48)(H3,41,42,53)/t32-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPYLTPLLQQBNX-IKYOIFQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H53N7O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

871.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Architecture of a Key ADC Linker: A Technical Guide to Mal-PEG4-Val-Cit-PAB-PNP

For Immediate Release

A Deep Dive into the Molecular Framework of Mal-PEG4-Val-Cit-PAB-PNP, a Critical Component in Advanced Antibody-Drug Conjugates

This technical guide provides an in-depth analysis of the structure and function of Mal-PEG4-Val-Cit-PAB-PNP, a widely utilized cleavable linker in the development of antibody-drug conjugates (ADCs). Designed for researchers, scientists, and professionals in the field of drug development, this document elucidates the role of each molecular component, offering a foundational understanding for its application in targeted cancer therapy.

Executive Summary

Mal-PEG4-Val-Cit-PAB-PNP is a sophisticated chemical entity engineered to connect a potent cytotoxic agent to a monoclonal antibody. Its multi-component structure is meticulously designed to ensure stability in systemic circulation and to facilitate the specific release of the drug payload within the target cancer cells. This guide will systematically deconstruct the linker, detailing the function of its constituent parts and their synergistic contribution to the efficacy of ADCs.

Molecular Structure and Components

The nomenclature of Mal-PEG4-Val-Cit-PAB-PNP directly corresponds to its chemical structure, which is a linear assembly of distinct functional units. Each unit plays a pivotal role in the overall mechanism of action of the resulting ADC.

-

Mal (Maleimide): This functional group serves as the antibody conjugation site.[1][2][3] It reacts specifically with thiol groups (-SH) on cysteine residues of the antibody, forming a stable covalent bond.[1][2][3] This thiol-specific reactivity allows for controlled and site-specific attachment of the linker-drug complex to the antibody.[1]

-

PEG4 (Polyethylene Glycol, 4 units): The PEG4 moiety is a hydrophilic spacer.[1][3] Its inclusion in the linker design enhances the aqueous solubility and reduces aggregation of the ADC.[3][] The PEG spacer can also improve the pharmacokinetic properties of the conjugate.[]

-

Val-Cit (Valine-Citrulline): This dipeptide sequence constitutes the enzymatically cleavable site of the linker.[1][2][5] It is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[3][5][6] This targeted cleavage is a critical step for the intracellular release of the cytotoxic payload.[5]

-

PAB (p-Aminobenzyl Alcohol): The PAB group acts as a self-immolative spacer.[1] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a 1,6-elimination reaction, which in turn liberates the attached drug.[7]

-

PNP (p-Nitrophenyl Carbonate): The p-nitrophenyl carbonate is a highly reactive leaving group.[1] It is used to activate the linker for conjugation with the hydroxyl or amino group of a cytotoxic drug, forming a carbamate (B1207046) linkage. The p-nitrophenol is released during the drug conjugation process.

The logical relationship and workflow of these components in an ADC construct is illustrated in the following diagram.

Quantitative Data

The following table summarizes the typical physicochemical properties of Mal-PEG4-Val-Cit-PAB-PNP, compiled from various commercial suppliers. These values are representative and may vary slightly between batches and suppliers.

| Property | Value | Reference(s) |

| Molecular Formula | C40H53N7O15 | [3][5][8] |

| Molecular Weight | 871.89 g/mol | [5][9][10] |

| Purity | ≥95% | [5][8] |

| Solubility | Soluble in DMSO and DMF | [1][3] |

| Storage Conditions | -20°C, protect from light | [3][9][10] |

| CAS Number | 2112738-09-5 | [5][9][10] |

Mechanism of Action: A Step-by-Step Workflow

The efficacy of an ADC constructed with the Mal-PEG4-Val-Cit-PAB-PNP linker is dependent on a precise sequence of events, beginning with systemic administration and culminating in the targeted destruction of cancer cells.

References

- 1. Mal-Amide-PEG4-Val-Cit-PAB-PNP, ADC linker, 2003260-12-4 | BroadPharm [broadpharm.com]

- 2. Mal-PEG4-Val-Cit-PAB-MMAE, ADC linker | BroadPharm [broadpharm.com]

- 3. Mal-PEG4-Val-Cit-PAB-PNP, ADC linker, 2112738-09-5 | BroadPharm [broadpharm.com]

- 5. Mal-PEG4-Val-Cit-PAB-PNP - CD Bioparticles [cd-bioparticles.net]

- 6. Mal-PEG4-Val-Cit-PAB-OH, ADC linker, 2055041-39-7 | BroadPharm [broadpharm.com]

- 7. Mal-Amide-PEG4-Val-Cit-PAB-OH, ADC linker, 1949793-41-2 | BroadPharm [broadpharm.com]

- 8. glycomindsynth.com [glycomindsynth.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. abmole.com [abmole.com]

An In-Depth Technical Guide to the Mal-PEG4-Val-Cit-PAB-PNP Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Maleimide-PEG4-Valine-Citrulline-p-Aminobenzylcarbamate-p-Nitrophenyl (Mal-PEG4-Val-Cit-PAB-PNP) linker, a critical component in the development of cutting-edge antibody-drug conjugates (ADCs). This document details its core properties, mechanism of action, and relevant experimental methodologies to support its application in targeted cancer therapy research and development.

Introduction to ADC Linker Technology

Antibody-drug conjugates are a transformative class of biopharmaceuticals that combine the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a pivotal element that dictates the overall efficacy, stability, and safety of the ADC. The Mal-PEG4-Val-Cit-PAB-PNP linker is a sophisticated, cleavable linker system designed to ensure stability in systemic circulation and facilitate controlled, targeted release of the cytotoxic payload within the tumor microenvironment.

Core Properties and Characteristics

The Mal-PEG4-Val-Cit-PAB-PNP linker is a multi-component system, with each moiety serving a distinct and crucial function.[1][2]

-

Maleimide (Mal): This functional group provides a reactive site for conjugation to the antibody. Specifically, it forms a stable covalent bond with thiol groups present in the cysteine residues of the antibody.[1][2]

-

Polyethylene (B3416737) Glycol (PEG4): The four-unit polyethylene glycol spacer is incorporated to enhance the hydrophilicity and solubility of the ADC.[1] This is particularly important when conjugating hydrophobic payloads, as it helps to prevent aggregation and can improve the pharmacokinetic profile of the conjugate.[3]

-

Valine-Citrulline (Val-Cit): This dipeptide sequence serves as the cleavage site for the linker.[1][2] It is specifically designed to be recognized and hydrolyzed by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[4][5]

-

p-Aminobenzylcarbamate (PAB): The PAB group acts as a self-immolative spacer.[6] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, ensuring the efficient and traceless release of the active payload.[6]

-

p-Nitrophenyl (PNP): The PNP carbonate is a highly activated leaving group, facilitating the efficient conjugation of the linker to the cytotoxic payload, which typically contains a nucleophilic group such as an amine or hydroxyl.[1][2]

Physicochemical Properties

While specific quantitative data for the Mal-PEG4-Val-Cit-PAB-PNP linker is not extensively available in public literature, the general properties can be summarized.

| Property | Value | Source |

| Molecular Formula | C40H53N7O15 | [7] |

| Molecular Weight | 871.9 g/mol | [7] |

| CAS Number | 2112738-09-5 | [7] |

| Purity | Typically >95% | [8] |

| Solubility | Soluble in DMSO, DMF | [7] |

| Storage Conditions | -20°C, protected from light and moisture | [4][9] |

Stability and Cleavage Kinetics

The stability of the Val-Cit linker is crucial for the therapeutic index of an ADC. It is designed to be stable in the physiological conditions of the bloodstream (pH ~7.4) but labile in the acidic and enzyme-rich environment of the lysosome.[10] Premature cleavage in plasma can lead to off-target toxicity.[10] It has been noted that Val-Cit linkers exhibit excellent stability in human plasma but can be less stable in rodent plasma due to susceptibility to carboxylesterase 1C (Ces1C), a factor to consider in preclinical studies.[10]

Quantitative kinetic data for the enzymatic cleavage of this specific linker are not readily found in public databases. However, comparative studies of similar dipeptide linkers provide insights into their efficiency.

| Parameter | Description | Typical Range/Value |

| Plasma Stability (Human) | Half-life of the intact ADC in human plasma. | Generally high, with minimal payload release over several days. |

| Cathepsin B Cleavage | Efficiency of cleavage by cathepsin B. | Val-Cit is a highly efficient substrate for cathepsin B. |

| IC50 of ADC | Concentration of ADC required to inhibit 50% of cell growth. | Highly dependent on the payload and target cell line, typically in the pM to nM range.[11] |

Mechanism of Action

The mechanism of action of an ADC utilizing the Mal-PEG4-Val-Cit-PAB-PNP linker is a multi-step process that ensures targeted drug delivery and release.

Upon administration, the ADC circulates systemically. The antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.[13] This binding event triggers receptor-mediated endocytosis, internalizing the ADC into an endosome.[12] The endosome then fuses with a lysosome, exposing the ADC to the acidic environment and a high concentration of proteases, including cathepsin B.[13] Cathepsin B recognizes and cleaves the Val-Cit dipeptide, initiating the release of the payload.[12]

The Self-Immolative Cascade

The cleavage of the Val-Cit linker by cathepsin B is the trigger for a rapid, spontaneous chemical reaction known as a 1,6-elimination, which is facilitated by the PAB spacer. This "self-immolative" process ensures the efficient release of the unmodified, fully active cytotoxic drug.[6]

Experimental Protocols

The following are generalized protocols for key experiments involved in the characterization of ADCs utilizing the Mal-PEG4-Val-Cit-PAB-PNP linker.

ADC Conjugation

Objective: To conjugate the Mal-PEG4-Val-Cit-PAB-Payload to a thiol-containing antibody.

Materials:

-

Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4)

-

Reducing agent (e.g., TCEP)

-

Mal-PEG4-Val-Cit-PAB-Payload dissolved in a water-miscible organic solvent (e.g., DMSO)

-

Desalting columns (e.g., Sephadex G-25)

-

Reaction buffer (e.g., PBS with EDTA)

Protocol:

-

Antibody Reduction:

-

Incubate the antibody with a 5-10 molar excess of TCEP for 1-2 hours at 37°C to reduce interchain disulfide bonds and generate free thiol groups.

-

Remove excess TCEP using a desalting column equilibrated with reaction buffer.

-

-

Conjugation:

-

Immediately add the Mal-PEG4-Val-Cit-PAB-Payload solution to the reduced antibody. A typical molar excess of the linker-payload is 5-10 fold over the antibody.

-

Incubate the reaction for 1-2 hours at room temperature or 4°C overnight with gentle mixing.

-

-

Purification:

-

Remove unreacted linker-payload and organic solvent by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).

-

Assess the level of aggregation by SEC.

-

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the rate of premature payload release in plasma.

Materials:

-

Purified ADC

-

Human and/or rodent plasma

-

Incubator at 37°C

-

Analytical instruments (e.g., LC-MS, ELISA)

Protocol:

-

Incubation:

-

Incubate the ADC in plasma at a concentration of approximately 0.1-1 mg/mL at 37°C.

-

Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

-

-

Sample Processing:

-

To measure intact ADC, samples can be analyzed directly or after purification (e.g., using protein A affinity chromatography).

-

To measure released payload, precipitate plasma proteins (e.g., with acetonitrile) and analyze the supernatant.

-

-

Analysis:

-

Analyze the amount of intact ADC over time by HIC-HPLC to monitor changes in the DAR.

-

Quantify the concentration of released payload in the plasma supernatant using LC-MS/MS.

-

Calculate the half-life of the ADC in plasma.

-

Cathepsin B Cleavage Assay

Objective: To confirm the enzymatic cleavage of the Val-Cit linker and the release of the payload.

Materials:

-

Purified ADC

-

Recombinant human cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)

-

Incubator at 37°C

-

LC-MS/MS system

Protocol:

-

Enzyme Activation:

-

Pre-incubate cathepsin B in the assay buffer to ensure its activity.

-

-

Cleavage Reaction:

-

Incubate the ADC (e.g., at 10 µM) with activated cathepsin B (e.g., at 100 nM) at 37°C.

-

Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Quench the reaction by adding a protease inhibitor or by acidifying the sample.

-

-

Analysis:

-

Analyze the reaction mixture by LC-MS/MS to identify and quantify the released payload and any cleavage byproducts.

-

Determine the rate of cleavage.

-

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency of the ADC against target cancer cells.

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines

-

Cell culture medium and supplements

-

96-well cell culture plates

-

ADC and control antibodies

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or SDS in HCl)

-

Plate reader

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

-

Treat the cells and incubate for 72-96 hours.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a plate reader.

-

Plot cell viability versus concentration and determine the IC50 value for each compound.

-

Signaling Pathways of Common Payloads

The Mal-PEG4-Val-Cit-PAB-PNP linker is often used to deliver highly potent auristatin derivatives, such as monomethyl auristatin E (MMAE). MMAE is a microtubule inhibitor that induces cell cycle arrest and apoptosis.[3][]

MMAE-Induced Apoptosis Pathway

Upon release into the cytosol, MMAE binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase.[13] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases (such as caspase-3) and the cleavage of poly (ADP-ribose) polymerase (PARP).[13][15]

Auristatin-Induced Endoplasmic Reticulum (ER) Stress

Some studies have shown that auristatin-based ADCs can also induce immunogenic cell death (ICD) through the activation of endoplasmic reticulum (ER) stress response pathways.[16][17]

The disruption of the microtubule network by auristatins can lead to an unfolded protein response and ER stress. This is characterized by the activation of stress sensors such as IRE1 and ATF6.[16] The activation of these pathways can lead to the surface exposure of calreticulin, a hallmark of immunogenic cell death, which can prime an anti-tumor immune response.[16][17]

Conclusion

The Mal-PEG4-Val-Cit-PAB-PNP linker represents a highly engineered and effective system for the development of advanced antibody-drug conjugates. Its modular design, incorporating a specific conjugation site, a hydrophilic spacer, a highly selective enzymatic cleavage site, and a self-immolative moiety, addresses many of the challenges in ADC development. A thorough understanding of its properties, mechanism of action, and the appropriate experimental methodologies is essential for harnessing its full potential in creating next-generation targeted cancer therapies.

References

- 1. Antibody Mal-PEG4-VC-PAB-MMAE Conjugation Kit, 3 vial | BroadPharm [broadpharm.com]

- 2. glycomindsynth.com [glycomindsynth.com]

- 3. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Impact of cathepsin B-sensitive triggers and hydrophilic linkers on in vitro efficacy of novel site-specific antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mal-PEG4-Val-Cit-PAB-PNP, ADC linker, 2112738-09-5 | BroadPharm [broadpharm.com]

- 8. precisepeg.com [precisepeg.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 15. dovepress.com [dovepress.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

The Precision Cleavage of Val-Cit Dipeptides by Cathepsin B: A Technical Guide for Drug Development

For Immediate Release

This technical guide provides an in-depth analysis of the enzymatic cleavage of the valine-citrulline (Val-Cit) dipeptide linker by Cathepsin B, a critical mechanism underpinning the therapeutic efficacy of many antibody-drug conjugates (ADCs). Tailored for researchers, scientists, and drug development professionals, this document elucidates the core biochemical processes, offers detailed experimental methodologies, and presents quantitative data to support the rational design and evaluation of Cathepsin B-cleavable ADC linkers.

Introduction: The Cathepsin B/Val-Cit Axis in Targeted Cancer Therapy

Cathepsin B is a lysosomal cysteine protease that is frequently overexpressed in a variety of tumor types.[1] Its heightened activity within the acidic microenvironment of lysosomes (pH 4.5-5.5) makes it an attractive target for the controlled release of cytotoxic payloads from ADCs.[2] The Val-Cit dipeptide has emerged as a highly effective cleavage motif for Cathepsin B, offering a balance of stability in systemic circulation and efficient enzymatic processing within target cancer cells.[] This targeted release mechanism is designed to enhance the therapeutic window of potent anticancer agents by minimizing off-target toxicity.[4]

The Molecular Mechanism of Cathepsin B-Mediated Val-Cit Cleavage

The cleavage of the Val-Cit linker by Cathepsin B is a multi-step process rooted in the fundamental catalytic mechanism of cysteine proteases.

The Cathepsin B Active Site and Substrate Recognition

Cathepsin B possesses a catalytic triad (B1167595) composed of Cysteine (Cys), Histidine (His), and Asparagine (Asn) residues within its active site.[2] A distinguishing feature of Cathepsin B is the presence of an "occluding loop," which modulates its substrate specificity and confers both endopeptidase and exopeptidase (peptidyldipeptidase) activities.[5]

The Val-Cit dipeptide binds to the active site cleft in a substrate-like manner. The valine residue occupies the P2 subsite, which has a preference for amino acids with large hydrophobic side chains.[6] The citrulline residue fits into the P1 subsite.

The Catalytic Cycle: A Two-Step Process

The cleavage of the peptide bond C-terminal to the citrulline residue proceeds via a two-step acylation and deacylation mechanism:

-

Acylation: The catalytic cysteine residue, activated by the nearby histidine, performs a nucleophilic attack on the carbonyl carbon of the peptide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) spacer. This results in the formation of a tetrahedral intermediate, which then collapses to form a covalent acyl-enzyme intermediate, releasing the PABC-drug moiety.

-

Deacylation: A water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate. This leads to the hydrolysis of the ester bond, releasing the Val-Cit dipeptide and regenerating the active enzyme.

Following the enzymatic cleavage, the released PABC-drug undergoes a spontaneous 1,6-elimination reaction, liberating the unmodified cytotoxic drug.[6]

Figure 1: Cathepsin B cleavage mechanism of a Val-Cit-PABC linker.

ADC Intracellular Trafficking and Payload Release

The journey of a Val-Cit-linked ADC from the extracellular space to the lysosome is a highly orchestrated process involving several cellular transport mechanisms.

Figure 2: ADC intracellular trafficking and payload release pathway.

Upon binding to its target antigen on the cancer cell surface, the ADC is internalized, typically through clathrin-mediated endocytosis, into an early endosome.[7][8] The endosome then matures into a late endosome, which subsequently fuses with a lysosome.[7][9] Inside the lysosome, the acidic environment and high concentration of proteases, including Cathepsin B, facilitate the cleavage of the Val-Cit linker and the subsequent release of the cytotoxic payload.[4]

Quantitative Analysis of Dipeptide Linker Cleavage

The efficiency of linker cleavage is a critical determinant of ADC potency. The following table summarizes kinetic parameters for the cleavage of various peptide substrates by Cathepsin B. While direct kinetic data for full ADCs are not always publicly available, model substrates provide valuable comparative insights.

| Substrate/Linker | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | pH | Notes | Reference |

| Z-Arg-Arg-AMC | - | - | Low Efficiency | 7.2 & 4.6 | Commonly used but less efficient substrate for Cathepsin B. | [10][11] |

| Z-Phe-Arg-AMC | - | - | High Efficiency | 7.2 & 4.6 | Broad-spectrum cysteine protease substrate. | [10][11] |

| Z-Nle-Lys-Arg-AMC | - | - | High Efficiency | 7.2 & 4.6 | Highly efficient substrate for Cathepsin B. | [10][11] |

| Abz-GIVRAK(Dnp)-OH | - | 15 | - | 4.6 | Substrate for dipeptidyl carboxypeptidase activity. | [2] |

| Abz-GIVRAK(Dnp)-OH | - | 156 | - | 7.2 | Substrate for dipeptidyl carboxypeptidase activity. | [2] |

| Val-Cit-PABC-Fluorophore | - | - | 8500 (RFU) | - | Endpoint assay relative fluorescence. | [12] |

| Val-Ala-PABC-Fluorophore | - | - | 6200 (RFU) | - | Endpoint assay relative fluorescence. | [12] |

Note: Direct comparison of kcat/Km values should be made with caution due to variations in experimental conditions and substrate reporters. RFU = Relative Fluorescence Units.

Studies comparing Val-Cit and Val-Ala linkers have shown that while both are effective, Val-Ala can exhibit less aggregation in high drug-to-antibody ratio (DAR) constructs, though both show similar buffer stability and Cathepsin B release efficiency.[] It is also important to note that other lysosomal proteases, such as Cathepsins L, S, and F, can also contribute to the cleavage of the Val-Cit linker, providing a degree of redundancy in the drug release mechanism.[14]

Experimental Protocols

Cathepsin B Activity Assay using a Fluorogenic Substrate

This protocol describes a kinetic assay to determine the Michaelis-Menten parameters (Km and kcat) for the cleavage of a peptide linker by Cathepsin B.

Figure 3: Experimental workflow for a kinetic Cathepsin B cleavage assay.

Materials:

-

Recombinant human Cathepsin B

-

Fluorogenic peptide substrate (e.g., Val-Cit-AMC)

-

Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 1 mM EDTA)

-

Activation Buffer (Assay Buffer containing a reducing agent like 10 mM DTT or L-Cysteine)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Create a serial dilution of the substrate in Assay Buffer to cover a range of concentrations (typically 0.1 to 10 times the expected Km).

-

-

Enzyme Activation:

-

Prepare a working solution of Cathepsin B in Activation Buffer.

-

Incubate at 37°C for 15 minutes to activate the enzyme.

-

-

Assay Setup:

-

Add 50 µL of the activated Cathepsin B solution to the wells of the microplate.

-

Include control wells:

-

Blank (substrate only): 50 µL of Activation Buffer.

-

Negative control (inhibited enzyme): Pre-incubate activated Cathepsin B with a known inhibitor before adding the substrate.

-

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of each substrate concentration to the respective wells.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).

-

-

Data Analysis:

-

For each substrate concentration, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Plot V₀ against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Vmax and Km.

-

Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.[12]

-

Analysis of ADC Cleavage by HPLC

This protocol provides a general framework for analyzing the release of a drug from an ADC following incubation with Cathepsin B.

Materials:

-

Val-Cit-linked ADC

-

Recombinant human Cathepsin B

-

Assay Buffer (as described above)

-

Quenching solution (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid)

-

HPLC system with a suitable detector (e.g., UV or MS)

-

Reversed-phase HPLC column (e.g., C18)

Procedure:

-

Enzymatic Reaction:

-

Incubate the ADC with activated Cathepsin B in Assay Buffer at 37°C.

-

Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

-

Sample Preparation:

-

Quench the reaction in each aliquot by adding the quenching solution.

-

Centrifuge to pellet any precipitated protein.

-

Transfer the supernatant to an HPLC vial.

-

-

HPLC Analysis:

-

Inject the sample onto the reversed-phase column.

-

Elute the components using a gradient of mobile phase A (e.g., water with 0.1% TFA) and mobile phase B (e.g., acetonitrile with 0.1% TFA).

-

Monitor the elution of the intact ADC, cleaved linker-drug, and free drug using the detector.

-

-

Data Analysis:

-

Quantify the peak areas corresponding to the different species to determine the rate and extent of drug release over time.

-

Analysis of ADC Cleavage by Mass Spectrometry

Mass spectrometry (MS) offers a highly sensitive and specific method for characterizing ADC cleavage products.

Materials:

-

LC-MS system (e.g., Q-TOF or Orbitrap)

-

Reagents and consumables for enzymatic digestion and sample preparation as described for HPLC.

Procedure:

-

Sample Preparation:

-

Follow the enzymatic reaction and quenching steps as outlined in the HPLC protocol.

-

-

LC-MS Analysis:

-

Inject the sample into the LC-MS system.

-

Separate the components using reversed-phase chromatography.

-

Analyze the eluting species by mass spectrometry to identify the intact ADC, cleaved fragments, and the released drug based on their mass-to-charge ratios.

-

-

Data Analysis:

-

Extract ion chromatograms for the expected masses of the different species to quantify their relative abundance over time. This allows for a detailed kinetic analysis of the cleavage process.

-

Conclusion

The Cathepsin B-mediated cleavage of the Val-Cit dipeptide linker is a cornerstone of modern ADC design, enabling the targeted delivery and release of potent cytotoxic agents within tumor cells. A thorough understanding of the underlying cleavage mechanism, coupled with robust and quantitative analytical methods, is paramount for the successful development of next-generation ADCs with enhanced efficacy and safety profiles. The experimental protocols and data presented in this guide provide a framework for researchers to effectively evaluate and optimize Cathepsin B-cleavable linkers in their drug development programs.

References

- 1. Cathepsin B Inhibitors: Combining Dipeptide Nitriles with an Occluding Loop Recognition Element by Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 4. iphasebiosci.com [iphasebiosci.com]

- 5. hzdr.de [hzdr.de]

- 6. benchchem.com [benchchem.com]

- 7. Fate of Antibody-Drug Conjugates in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. escholarship.org [escholarship.org]

- 11. escholarship.org [escholarship.org]

- 12. benchchem.com [benchchem.com]

- 14. Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Maleimide Group for Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of molecules to antibodies is a cornerstone of modern therapeutic and diagnostic development. Among the various chemical strategies available, the use of the maleimide (B117702) group for conjugation to cysteine residues offers a robust and selective method, particularly pivotal in the construction of antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of the core principles of maleimide chemistry, detailed experimental protocols, and quantitative data to inform and guide researchers in this field.

The Core Chemistry: Michael Addition of Thiols to Maleimides

The primary reaction underpinning maleimide-based antibody conjugation is the Michael addition of a thiol (sulfhydryl) group, predominantly from a cysteine residue on the antibody, to the electron-deficient carbon-carbon double bond of the maleimide ring. This reaction forms a stable thioether bond, covalently linking the maleimide-containing molecule (e.g., a cytotoxic drug, a fluorescent dye) to the antibody.[1][2]

The reaction is highly specific for thiols within a controlled pH range, making it a favored method for site-specific antibody modification.[3][4]

Visualizing the Reaction Mechanism

The following diagram illustrates the nucleophilic attack of the thiolate anion on the maleimide double bond, leading to the formation of a stable thiosuccinimide linkage.

Caption: Mechanism of the thiol-maleimide Michael addition reaction.

Quantitative Data for Reaction Optimization

The efficiency and success of maleimide-based conjugation are dependent on several key parameters. The following tables summarize critical quantitative data to guide the optimization of your conjugation strategy.

Table 1: Key Reaction Parameters for Maleimide-Thiol Conjugation

| Parameter | Optimal Range/Value | Notes | Citations |

| pH | 6.5 - 7.5 | The reaction is highly chemoselective for thiols in this range. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, reactivity with primary amines (e.g., lysine) becomes a competing side reaction. | [2][3][4][5] |

| Temperature | 4°C to Room Temperature (20-25°C) | Reactions are typically performed at room temperature for faster kinetics (e.g., 2 hours) or at 4°C overnight for more sensitive proteins. | [6][7] |

| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 | A molar excess of the maleimide reagent is generally used to drive the reaction to completion. The optimal ratio is system-dependent; for small peptides, a 2:1 ratio may be optimal, while for larger proteins or nanoparticles, a 5:1 to 20:1 ratio is a common starting point. | [2][6][8][9] |

| Solvent | Aqueous Buffers (PBS, HEPES, Tris) | Buffers should be degassed to prevent thiol oxidation and should not contain primary or secondary amines. Maleimide reagents are often dissolved in a water-miscible organic solvent like DMSO or DMF before addition to the aqueous reaction buffer. | [5][10] |

Table 2: Stability of Maleimide-Cysteine Conjugates

The stability of the resulting thioether bond is a critical quality attribute, especially for therapeutic applications. The thiosuccinimide linkage can undergo a retro-Michael reaction, leading to deconjugation.

| Maleimide Type | Condition | Deconjugation | Citations |

| N-alkyl maleimides | Thiol-containing buffer or serum, 37°C, 7 days | 35-67% | [11][12] |

| N-aryl maleimides | Thiol-containing buffer or serum, 37°C, 7 days | < 20% | [11][12] |

N-aryl maleimides have been shown to form more stable conjugates due to accelerated hydrolysis of the thiosuccinimide ring, which prevents the retro-Michael reaction.[11][12][13]

Detailed Experimental Protocols

This section provides a generalized yet detailed protocol for the conjugation of a maleimide-functionalized molecule to an antibody.

Antibody Preparation and Disulfide Bond Reduction

For many antibodies, the cysteine residues are present as interchain disulfide bonds. These must be reduced to generate free thiol groups for conjugation.

-

Materials:

-

Antibody (1-10 mg/mL)

-

Degassed, amine-free buffer (e.g., PBS, HEPES, pH 7.0-7.5)

-

Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)

-

EDTA (optional, to chelate metal ions)

-

Desalting column (if using DTT)

-

-

Protocol using TCEP (recommended):

-

Dissolve the antibody in the degassed reaction buffer.

-

If desired, add EDTA to a final concentration of 1-5 mM.[2]

-

Add a 50-100 fold molar excess of TCEP to the antibody solution.[14]

-

Incubate at room temperature for 30-60 minutes.[14]

-

The reduced antibody solution can be used directly in the conjugation step without removing the TCEP.[2]

-

-

Protocol using DTT:

-

Follow steps 1 and 2 as above.

-

Add DTT to a final concentration of 10-100 mM.

-

Incubate at room temperature for 30-60 minutes.

-

Crucially, remove the excess DTT using a desalting column or buffer exchange to prevent it from reacting with the maleimide reagent.[2]

-

Conjugation Reaction

-

Materials:

-

Reduced antibody solution

-

Maleimide-functionalized reagent

-

Anhydrous DMSO or DMF

-

-

Protocol:

-

Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[14]

-

Add the maleimide stock solution to the reduced antibody solution to achieve the desired molar ratio (a 10-20 fold molar excess is a common starting point).[2][6] Add the maleimide solution dropwise while gently stirring.

-

Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Protect from light if using a light-sensitive reagent.[6]

-

Quenching the Reaction (Optional but Recommended)

To ensure that any unreacted maleimide groups do not react with other molecules in downstream applications, the reaction can be quenched.

-

Protocol:

-

Add a small molecule thiol, such as cysteine or 2-mercaptoethanol, to the reaction mixture to a final concentration that is in excess of the initial maleimide concentration.

-

Incubate for 15-30 minutes at room temperature.

-

Purification of the Antibody Conjugate

It is essential to remove unreacted small molecules, excess quenching agent, and any aggregated protein.

-

Common Purification Methods:

-

Size-Exclusion Chromatography (SEC) / Gel Filtration: Effective for separating the large antibody conjugate from smaller, unreacted molecules.[2]

-

Tangential Flow Filtration (TFF) / Dialysis: Useful for buffer exchange and removal of small molecules from larger volumes.[2]

-

Hydrophobic Interaction Chromatography (HIC): A powerful technique for purifying ADCs and can also be used to separate species with different drug-to-antibody ratios (DARs).[15][16]

-

Visualizing the Experimental Workflow

The following diagram outlines the key stages of the antibody-maleimide conjugation process.

Caption: A typical experimental workflow for antibody-maleimide conjugation.

Characterization of the Final Conjugate

After purification, the antibody conjugate must be thoroughly characterized to ensure it meets the required specifications.

-

Key Characterization Techniques:

-

Drug-to-Antibody Ratio (DAR) Determination: This is a critical quality attribute for ADCs.

-

UV/Vis Spectroscopy: A simple and rapid method that provides an average DAR but not the distribution.[1][15]

-

Hydrophobic Interaction Chromatography (HIC): The standard method for determining the DAR distribution for cysteine-conjugated ADCs.[15][16]

-

Mass Spectrometry (MS): Provides a direct measurement of the molecular weight of the different ADC species, allowing for precise DAR determination.[1][3]

-

-

Purity and Aggregation Analysis:

-

Size-Exclusion Chromatography (SEC): Used to detect and quantify aggregates and fragments.[3]

-

-

Confirmation of Conjugation Site:

-

Peptide Mapping: Involves digesting the ADC and analyzing the resulting peptides by LC-MS to confirm that conjugation has occurred at the intended cysteine residues.[3]

-

-

Functional Assays:

-

By understanding the underlying chemistry, carefully controlling reaction parameters, and employing robust analytical techniques, researchers can successfully leverage maleimide chemistry to produce well-defined and effective antibody conjugates for a wide range of applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pharmafocusamerica.com [pharmafocusamerica.com]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 7. researchgate.net [researchgate.net]

- 8. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. kinampark.com [kinampark.com]

- 14. benchchem.com [benchchem.com]

- 15. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]

- 16. pharmiweb.com [pharmiweb.com]

- 17. adcreview.com [adcreview.com]

The Pivotal Role of the PEG4 Spacer in Enhancing Antibody-Drug Conjugate Solubility and Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The therapeutic efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the physicochemical properties of the entire construct. A key challenge in ADC development is mitigating the inherent hydrophobicity of potent cytotoxic payloads, which can lead to poor solubility, aggregation, and suboptimal pharmacokinetic profiles. The incorporation of discrete polyethylene (B3416737) glycol (PEG) spacers, particularly the tetra-ethylene glycol (PEG4) moiety, into the linker design has emerged as a crucial strategy to overcome these hurdles. This technical guide provides an in-depth analysis of the function of the PEG4 spacer in enhancing ADC solubility and stability, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.

Introduction: The Challenge of Hydrophobicity in ADCs

ADCs are complex biomolecules that combine the target specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[1] However, many of the most effective cytotoxic agents are highly hydrophobic.[2] Conjugating these payloads to an antibody, especially at higher drug-to-antibody ratios (DARs), increases the overall hydrophobicity of the ADC, leading to several challenges:

-

Reduced Aqueous Solubility: Hydrophobic ADCs are prone to aggregation and precipitation in aqueous-based formulation buffers, complicating manufacturing and administration.[]

-

Increased Aggregation: Aggregation can lead to immunogenicity, altered pharmacokinetic profiles, and reduced efficacy.[4]

-

Enhanced Non-specific Uptake: Increased hydrophobicity can lead to faster clearance from circulation through non-specific uptake by the reticuloendothelial system, reducing the amount of ADC that reaches the tumor.[5]

To counteract these detrimental effects, hydrophilic spacers are incorporated into the linker connecting the antibody and the payload.[6] The PEG4 spacer, a discrete and uniform chain of four ethylene (B1197577) glycol units, has proven to be particularly effective in this role.[2]

Core Functions of the PEG4 Spacer in ADCs

The inclusion of a PEG4 spacer in the linker architecture confers several key advantages that enhance the overall performance of an ADC.

Enhanced Solubility and Reduced Aggregation

The primary function of the PEG4 spacer is to increase the hydrophilicity of the ADC.[7] The repeating ethylene glycol units are highly solvated in aqueous environments, creating a hydration shell around the hydrophobic payload.[8] This "shielding" effect mitigates the propensity for intermolecular hydrophobic interactions, thereby preventing aggregation and improving solubility.[7] This is particularly critical for maintaining the stability of ADCs with high DARs.[5]

Improved Stability

By preventing aggregation, the PEG4 spacer contributes significantly to the overall stability of the ADC during storage and in circulation.[] A stable, monomeric ADC is more likely to retain its target-binding affinity and exhibit a predictable pharmacokinetic profile.

Optimized Pharmacokinetics

The hydrophilic nature of the PEG4 spacer can lead to a longer circulation half-life.[9] The hydration shell reduces non-specific clearance by the kidneys and shields the ADC from recognition by the immune system, allowing for greater tumor accumulation.[9]

Steric Hindrance and Maintained Biological Activity

The defined length of the PEG4 spacer provides critical spatial separation between the antibody and the cytotoxic payload.[2] This steric hindrance can prevent the payload from interfering with the antigen-binding site of the antibody, thus preserving its targeting function.

Quantitative Impact of PEG Spacers on ADC Properties

While specific data can be proprietary, the following tables summarize the generally observed quantitative effects of incorporating PEG spacers into ADC design, based on available literature.

Table 1: Impact of PEG4 Spacer on ADC Aggregation

| ADC Construct | Linker Type | DAR | Aggregation (%) (Stressed Conditions) | Reference |

| anti-CD30 ADC | mc-vc-PAB-MMAE (No PEG) | 8 | High (not specified) | [5] |

| anti-CD30 ADC | mc-PEG4-vc-PAB-MMAE | 8 | Low (2-3%) | [5] |

| anti-CD30 ADC | mc-PEG8-vc-PAB-MMAE | 8 | Low (2-3%) | [5] |

Table 2: Influence of PEG Spacer Length on ADC Thermal Stability (Tm)

| ADC Construct | Linker Type | Tm1 (°C) | Tm2 (°C) | ΔTm vs. Unconjugated | Reference |

| Unconjugated mAb | - | ~70 | ~82 | - | [10][11] |

| mAb-Thiol-Biotin (No PEG) | SMCC | ~68 | ~80 | -2 | [10] |

| mAb-Amine-PEG4-Biotin | NHS-PEG4 | ~69 | ~81 | -1 | [10] |

Note: Data is representative and can vary significantly based on the specific antibody, payload, and conjugation chemistry.

Table 3: Effect of PEG Spacer on ADC Pharmacokinetics

| ADC Construct | Linker Type | Half-life (days) | Clearance (mL/day/kg) | Reference |

| Trastuzumab-DM1 | SMCC (No PEG) | 4.9 | Not Specified | [5] |

| Trastuzumab-DM1 | Linker with orthogonal PEG | 6.6 | Not Specified | [5] |

| anti-CD30-MMAE DAR8 | No PEG | Not Specified | High | [5] |

| anti-CD30-MMAE DAR8 | PEG4 Stretcher | Not Specified | Low (similar to unconjugated IgG) | [5] |

Experimental Protocols for Assessing ADC Solubility and Stability

A comprehensive evaluation of an ADC's physicochemical properties is essential. The following are detailed methodologies for key experiments used to assess the impact of a PEG4 spacer.

Size Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Size exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å)[12]

-

Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable aqueous buffer[12]

-

ADC sample

-

Mobile phase for sample dilution

Protocol:

-

System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

-

Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.[13]

-

Injection: Inject a defined volume of the prepared sample (e.g., 20-100 µL) onto the column.

-

Chromatographic Separation: Elute the sample isocratically with the mobile phase. Larger molecules (aggregates) will elute first, followed by the monomeric ADC.

-

Detection: Monitor the eluent at 280 nm to detect the protein.

-

Data Analysis: Integrate the peak areas of the aggregate and monomer peaks. Calculate the percentage of aggregation as follows: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

Hydrophobic Interaction Chromatography (HIC) for Hydrophobicity Profiling

Objective: To assess the hydrophobicity of an ADC, which is influenced by the DAR and the presence of hydrophilic linkers like PEG4.

Materials:

-

HPLC system with a UV detector

-

HIC column (e.g., Tosoh TSKgel Butyl-NPR)

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)[1]

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)[1]

-

ADC sample

Protocol:

-

System and Column Equilibration: Equilibrate the HIC column with Mobile Phase A.

-

Sample Preparation: Dilute the ADC sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

-

Injection: Inject the prepared sample onto the column. The ADC will bind to the hydrophobic stationary phase.

-

Elution Gradient: Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). As the salt concentration decreases, the hydrophobic interactions weaken, and the ADC species elute in order of increasing hydrophobicity.

-

Detection: Monitor the absorbance at 280 nm.

-

Data Analysis: The retention time of the main peak provides a relative measure of the ADC's hydrophobicity. A shorter retention time for a PEGylated ADC compared to a non-PEGylated counterpart would indicate reduced hydrophobicity.

Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

Objective: To determine the thermal transition midpoint (Tm) of an ADC, which is an indicator of its conformational stability.

Materials:

-

Differential Scanning Calorimeter

-

ADC sample (typically 0.5-1 mg/mL)

-

Matching buffer for the reference cell

Protocol:

-

Sample Preparation: Prepare the ADC sample and a matching buffer reference. Degas both solutions to prevent bubble formation.

-

Instrument Setup: Load the sample and reference into the DSC cells.

-

Thermal Scan: Heat the samples at a constant rate (e.g., 1°C/min) over a defined temperature range (e.g., 25°C to 100°C).

-

Data Acquisition: The instrument measures the differential heat capacity between the sample and reference cells as a function of temperature.

-

Data Analysis: The resulting thermogram will show one or more endothermic peaks, each corresponding to the unfolding of a domain of the antibody. The apex of each peak represents the Tm for that domain. A higher Tm indicates greater thermal stability.[10]

Visualizing the Role of PEG4 in ADC Function

Graphviz diagrams can effectively illustrate the complex processes involved in ADC function and analysis.

Caption: ADC internalization and payload release pathway.

Caption: Experimental workflow for ADC stability assessment.

Caption: Downstream signaling pathway of MMAE payload.

Conclusion

The incorporation of a PEG4 spacer is a highly effective strategy in modern ADC design to address the challenges posed by hydrophobic payloads. By increasing hydrophilicity, the PEG4 spacer significantly enhances the solubility and stability of ADCs, leading to reduced aggregation and improved pharmacokinetic profiles. The detailed experimental protocols provided in this guide offer a framework for the robust characterization of these critical quality attributes. As the field of ADCs continues to evolve, the rational design of linkers, with a keen focus on components like the PEG4 spacer, will remain paramount in developing safer and more efficacious cancer therapeutics.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. benchchem.com [benchchem.com]

- 4. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vectorlabs.com [vectorlabs.com]

- 6. books.rsc.org [books.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. purepeg.com [purepeg.com]

- 9. labinsights.nl [labinsights.nl]

- 10. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. lcms.cz [lcms.cz]

The Pivotal Role of Purine Nucleoside Phosphorylase (PNP) Activating Groups in Payload Conjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core purpose and applications of the Purine (B94841) Nucleoside Phosphorylase (PNP) activating group in payload conjugation. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying mechanisms, experimental protocols, and quantitative data associated with this innovative pro-drug strategy.

Introduction: Harnessing Enzymatic Activation for Targeted Therapy

The selective delivery of cytotoxic payloads to tumor cells remains a central challenge in oncology. Pro-drug strategies, wherein an inactive compound is converted to a potent therapeutic agent at the target site, offer a promising approach to enhance therapeutic efficacy while minimizing systemic toxicity. One such strategy leverages the enzymatic activity of Escherichia coli Purine Nucleoside Phosphorylase (PNP). This enzyme plays a crucial role in the purine salvage pathway and can be exploited to activate specifically designed pro-drugs within the tumor microenvironment.[1][2] This targeted activation is the cornerstone of Gene-Directed Enzyme Pro-drug Therapy (GDEPT) and Antibody-Directed Enzyme Pro-drug Therapy (ADEPT).[3][4]

In these approaches, the PNP enzyme is either expressed in tumor cells via gene delivery vectors (GDEPT) or targeted to tumor-specific antigens through conjugation with monoclonal antibodies (ADEPT).[3][4][5] Once localized, the PNP enzyme encounters a systemically administered, non-toxic pro-drug. The enzyme then cleaves the pro-drug, releasing a highly cytotoxic purine analog that can kill the cancer cells.[1][6]

Mechanism of Action: The PNP-Mediated Conversion

The fundamental principle of the PNP-based pro-drug system lies in the enzymatic conversion of a relatively non-toxic nucleoside analog into a potent cytotoxic purine base.[1][6] The most extensively studied systems involve the activation of pro-drugs such as fludarabine (B1672870) phosphate (B84403) and 6-methylpurine (B14201) deoxyriboside (MEP-dR).[6][7]

-

E. coli PNP: The bacterial form of PNP is utilized due to its broader substrate specificity compared to human PNP, allowing it to efficiently process these synthetic pro-drugs.[7]

-

Pro-drug Activation: The PNP enzyme catalyzes the phosphorolytic cleavage of the glycosidic bond in the pro-drug.[1] This reaction releases the cytotoxic purine base, for instance, 2-fluoroadenine (B1664080) (from fludarabine) or 6-methylpurine (from MEP-dR), and a sugar phosphate moiety.[1][6]

-

Cytotoxicity: The activated purine analogs are potent cytotoxic agents that disrupt essential cellular processes.[6]

-

2-Fluoroadenine (F-Ade): Once inside the cell, F-Ade is converted into its triphosphate form (F-ATP).[6] F-ATP acts as a fraudulent nucleotide, inhibiting both DNA and RNA synthesis, ultimately leading to apoptosis.[6][8][9] Its incorporation into DNA leads to chain termination.[8]

-

6-Methylpurine (MeP): Similarly, MeP is converted to its ribonucleoside triphosphate (MeP-R-TP) and is incorporated into both RNA and DNA, disrupting their synthesis and function.[6]

-

A significant advantage of this system is the bystander effect . The activated, small-molecule cytotoxic drugs can diffuse from the PNP-expressing tumor cells to neighboring, non-expressing cancer cells, thereby amplifying the therapeutic effect.[1][3]

Quantitative Data on PNP-Activated Pro-drugs

The efficacy of PNP-activated pro-drugs is supported by quantitative data from various in vitro and in vivo studies. This section summarizes key parameters, including enzyme kinetics and cytotoxicity data.

Enzyme Kinetics

The efficiency of pro-drug activation by E. coli PNP is characterized by its kinetic parameters, Km and kcat. A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate.

| Substrate (Pro-drug) | Enzyme | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |

| Fludarabine | E. coli PNP | Data not available in a compiled format | Data not available in a compiled format | Data not available in a compiled format |

| 6-Methylpurine Deoxyriboside | E. coli PNP | Data not available in a compiled format | Data not available in a compiled format | Data not available in a compiled format |

| Inosine (B1671953) | E. coli PNP | ~510 | Data not available in a compiled format | Data not available in a compiled format |

Cytotoxicity of Activated Payloads

The cytotoxic potential of the activated purine analogs is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines.

| Activated Payload | Cancer Cell Line | IC50 (µM) | Incubation Time (hr) |

| 2-Fluoroadenine | CEM (T-cell leukemia) | 0.15 | 4 |

| 6-Methylpurine | CEM (T-cell leukemia) | 9 | 4 |

| 5-Fluorouracil (control) | CEM (T-cell leukemia) | 120 | 4 |

| Compound 1 (Oleoyl Hybrid) | HCT116 (Colon) | 22.4 | Not Specified |

| Compound 2 (Oleoyl Hybrid) | HCT116 (Colon) | 0.34 | Not Specified |

| Compound 1 (Oleoyl Hybrid) | HTB-26 (Breast) | 10-50 | Not Specified |

| Compound 2 (Oleoyl Hybrid) | HTB-26 (Breast) | 10-50 | Not Specified |

| Compound 1 (Oleoyl Hybrid) | PC-3 (Prostate) | 10-50 | Not Specified |

| Compound 2 (Oleoyl Hybrid) | PC-3 (Prostate) | 10-50 | Not Specified |

| Compound 1 (Oleoyl Hybrid) | HepG2 (Hepatocellular) | 10-50 | Not Specified |

| Compound 2 (Oleoyl Hybrid) | HepG2 (Hepatocellular) | 10-50 | Not Specified |

Data compiled from multiple sources.[6][11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the PNP-activating group in payload conjugation.

Expression and Purification of E. coli PNP

Objective: To produce and purify recombinant E. coli PNP for in vitro assays and conjugation.

Protocol:

-

Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the E. coli deoD gene (encoding PNP) under the control of an inducible promoter (e.g., T7).[7][12]

-

Cell Culture: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.[13][14]

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4-1 mM and continue to incubate at a suitable temperature (e.g., 30-37°C) for a defined period (e.g., 3-4 hours).[7][13]

-

Cell Harvest: Centrifuge the cell culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in a suitable lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl).[13]

-

Lysis: Lyse the cells by sonication on ice. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris.[13]

-

Purification: Purify the recombinant PNP from the clarified lysate using an appropriate chromatography method. A one-column procedure using a chitin (B13524) column has been reported to yield approximately 90% homogeneity.[7] Other methods may include affinity chromatography (e.g., Ni-NTA if a His-tag is used) followed by size-exclusion chromatography.

-

Protein Quantification and Purity Assessment: Determine the protein concentration using a standard method (e.g., Bradford assay) and assess purity by SDS-PAGE.

Synthesis of Fludarabine Phosphate Pro-drug

Objective: To chemically synthesize the fludarabine phosphate pro-drug.

Protocol:

This protocol is a generalized summary of a patented process and should be performed by trained chemists with appropriate safety precautions.[8][15]

-

Phosphorylation: Cool a reactor containing fludarabine and triethyl phosphate ((EtO)3PO) to -15 to -20°C.[8][15]

-

Add phosphorus oxychloride (POCl3) dropwise over approximately 1 hour, maintaining the temperature at -10 to -15°C.[8][15]

-

Maintain agitation at this temperature for 24-48 hours, monitoring the reaction completion by HPLC.[8][15]

-

Precipitation: Add cold toluene (B28343) dropwise over approximately 1.5 hours and continue agitation for 1-2 hours at -10 to -15°C to precipitate the product.[8][15]

-

Filtration and Washing: Filter the mixture and wash the filter cake with toluene.[8][15]

-

Purification: Suspend the moist solid in water and adjust the pH to 11 with NaOH.[8][15]

-

Final Product: The final product is fludarabine phosphate.

In Vitro PNP Enzyme Activity Assay

Objective: To measure the enzymatic activity of purified PNP or PNP in cell/tissue lysates.

Protocol (Colorimetric): [1][2]

-

Sample Preparation:

-

Tissue Lysate: Homogenize ~100 mg of tissue in cold 1x PNP Assay Buffer containing a protease inhibitor cocktail. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.[1][2]

-

Cell Lysate: Resuspend 1-5 x 10^6 cells in cold 1x PNP Assay Buffer with a protease inhibitor cocktail. Disrupt cells by pipetting or sonication. Centrifuge as above and collect the supernatant.[2][11]

-

-

Reaction Setup (in a 96-well UV-transparent plate):

-

Sample Wells: Add 2-50 µL of the prepared lysate.

-

Positive Control: Add a known amount of purified PNP enzyme.

-

Background Control: Add the same volume of PNP Assay Buffer.

-

Adjust the final volume in all wells to 50 µL with 1x PNP Assay Buffer.

-

-

Reaction Mix Preparation: Prepare a reaction mix containing Inosine Substrate and a Developer solution (which converts the product hypoxanthine (B114508) to uric acid).

-

Initiate Reaction: Add 50 µL of the Reaction Mix to each well.

-

Measurement: Measure the absorbance at 293 nm in kinetic mode for at least 30 minutes at room temperature.

-

Data Analysis: Calculate the rate of change in absorbance (ΔOD/min) in the linear range of the reaction. PNP activity is calculated based on the molar extinction coefficient of uric acid and can be expressed as units per mg of protein.[11]

Antibody-PNP Conjugation

Objective: To covalently link the PNP enzyme to a tumor-targeting antibody for ADEPT.

Protocol (General, using Maleimide-Thiol Chemistry): [16][]

-

Antibody Preparation: If necessary, reduce the interchain disulfide bonds of the antibody to generate free thiol groups using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). Purify the reduced antibody to remove the reducing agent.

-

PNP Functionalization: Functionalize the PNP enzyme with a maleimide (B117702) crosslinker, such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which reacts with primary amines (e.g., lysine (B10760008) residues) on the enzyme.

-

Conjugation: Mix the maleimide-activated PNP with the thiol-containing antibody in a suitable buffer (pH 6.5-7.5). The maleimide groups will react specifically with the thiol groups to form a stable thioether bond.[]

-

Purification of the Conjugate: Purify the antibody-PNP conjugate from unconjugated antibody and enzyme using methods like size-exclusion chromatography or affinity chromatography.

-

Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR), purity, and retention of both antibody binding and enzyme activity.

Visualizing Pathways and Workflows

Diagrams are essential for visualizing the complex biological and experimental processes involved in PNP-based pro-drug therapy. The following diagrams were generated using the Graphviz DOT language.

Signaling Pathway of PNP-Activated Pro-drug

Caption: PNP-activated pro-drug mechanism of action.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for PNP-based pro-drug therapy.

Conclusion

The use of a PNP activating group in payload conjugation represents a powerful and versatile platform for targeted cancer therapy. By leveraging the specific enzymatic activity of E. coli PNP, potent cytotoxic agents can be generated selectively at the tumor site, offering the potential for improved therapeutic outcomes with reduced side effects. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize this promising therapeutic strategy. Future directions may include the development of novel PNP-activated pro-drugs with enhanced bystander effects and the engineering of more efficient and targeted delivery systems for the PNP enzyme.

References

- 1. Spatially-resolved pharmacokinetic/pharmacodynamic modelling of bystander effects of a nitrochloromethylbenzindoline hypoxia-activated prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Bystander Effects in the Antitumor Activity of the Hypoxia-Activated Prodrug PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PNP Therapeutics [pnptherapeutics.com]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Use of E. coli Purine Nucleoside Phosphorylase in the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Termination of DNA synthesis by 9-beta-D-arabinofuranosyl-2-fluoroadenine. A mechanism for cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Action of 9-beta-D-arabinofuranosyl-2-fluoroadenine on RNA metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bystander Effects of Hypoxia-Activated Prodrugs: Agent-Based Modeling Using Three Dimensional Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Kinetics of polynucleotide phosphorylase: comparison of enzymes from Streptomyces and Escherichia coli and effects of nucleoside diphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Preclinical Evaluation of a Highly Improved Anticancer Prodrug Activated by Histone Deacetylases and Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cleavable Linkers for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the overall efficacy, safety, and pharmacokinetic profile of the ADC. Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells. This targeted release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicities. This guide provides a comprehensive technical overview of the core types of cleavable linkers used in ADCs, their mechanisms of action, quantitative comparisons of their properties, and detailed experimental protocols for their evaluation.

Core Principles of Cleavable Linker Design

The ideal cleavable linker should possess several key characteristics to ensure the successful development of an ADC:

-

High Stability in Circulation: The linker must remain intact in the bloodstream to prevent premature release of the cytotoxic payload, which could lead to systemic toxicity and a reduced therapeutic window.[1][2][3]

-

Efficient Cleavage at the Target Site: Upon reaching the tumor, the linker should be rapidly and efficiently cleaved by the specific trigger to release the active drug.

-

Favorable Physicochemical Properties: The linker should not adversely affect the solubility and stability of the ADC. Hydrophobic linkers can promote aggregation, leading to faster clearance and reduced efficacy.[4]

-

"Traceless" or Defined Cleavage: Ideally, the linker cleavage should release the payload in its most active form, without any residual linker fragments that might impair its function. Some linkers are designed to release the payload with a small amino acid or peptide appendage.

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers are broadly categorized based on their mechanism of cleavage. The three primary classes are enzyme-cleavable, pH-sensitive, and redox-sensitive linkers.[5][6]

Enzyme-Cleavable Linkers

Enzyme-cleavable linkers are designed to be substrates for enzymes that are highly expressed in the tumor microenvironment or within the lysosomes of cancer cells.[7] This approach offers high specificity for payload release at the target site.

-

Cathepsin-Cleavable Linkers: These are the most common type of enzyme-cleavable linkers and typically incorporate a dipeptide sequence, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala).[7][8] Cathepsins, particularly Cathepsin B, are lysosomal proteases that are often overexpressed in tumor cells.[8][9] The Val-Cit linker is widely used due to its high stability in human plasma and efficient cleavage by Cathepsin B.[1][2]

-

β-Glucuronidase-Cleavable Linkers: β-glucuronidase is an enzyme found in the lysosomes and in the necrotic regions of solid tumors. Linkers containing a β-glucuronide moiety can be cleaved by this enzyme to release the payload.[10] These linkers are generally very stable in circulation.

-

Other Enzyme-Cleavable Linkers: Other enzymes, such as phosphatases and sulfatases, which are also abundant in the lysosomal compartment, are being explored for designing novel cleavable linkers.[11]

pH-Sensitive Linkers

pH-sensitive, or acid-labile, linkers exploit the lower pH of the tumor microenvironment (pH 6.5-6.9) and intracellular compartments like endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) compared to the physiological pH of blood (pH 7.4).[12][13][14]

-

Hydrazone Linkers: Hydrazone bonds are susceptible to hydrolysis under acidic conditions. This was one of the earliest chemistries used for cleavable linkers in ADCs.[1][2] However, some hydrazone linkers have shown instability in plasma, leading to premature drug release.[3]

-

Carbonate and Acetal/Ketal Linkers: These functional groups also exhibit acid-catalyzed hydrolysis and have been incorporated into pH-sensitive linkers.

Redox-Sensitive Linkers (Disulfide Linkers)

Redox-sensitive linkers are designed to be cleaved in the reducing environment of the cell. These linkers typically contain a disulfide bond.

-

Glutathione-Sensitive Linkers: The concentration of glutathione (B108866) (GSH), a major intracellular reducing agent, is significantly higher inside cells (1-10 mM) compared to the plasma (~2 µM).[15] This differential provides a trigger for the selective cleavage of disulfide linkers within the cell.[16] Steric hindrance around the disulfide bond can be introduced to enhance plasma stability.[17]

Quantitative Comparison of Cleavable Linkers

The stability and cleavage kinetics of different linkers are critical parameters that influence the therapeutic index of an ADC. The following tables summarize quantitative data for various cleavable linkers.

Table 1: Plasma Stability of Different Cleavable Linkers

| Linker Type | Specific Linker Example | Payload | Species | Half-life (t1/2) | Reference |

| Enzyme-Cleavable | Val-Cit-PABC | MMAE | Human | ~230 days | [2] |

| Phe-Lys-PABC | MMAE | Human | ~30 days | [2] | |

| Val-Cit-PABC | MMAE | Mouse | ~80 hours | [2] | |

| Sulfatase-cleavable | MMAE | Mouse | > 7 days | [3] | |

| pH-Sensitive | Hydrazone (phenylketone-derived) | - | Human & Mouse | ~2 days | [2][3] |

| Carbonate | SN-38 | - | ~36 hours | [3] | |

| Silyl ether | MMAE | Human | > 7 days | [3] | |

| Redox-Sensitive | Disulfide (SPDB) | DM4 | - | - | - |

Table 2: In Vitro Cleavage Efficiency

| Linker Type | Specific Linker | Enzyme/Condition | Cleavage Rate/Extent | Reference |

| Enzyme-Cleavable | Val-Cit-PABC | Cathepsin B | >90% release in 4 hours | [5] |

| Val-Ala-PABC | Cathepsin B | Cleaved at half the rate of Val-Cit | [2] | |

| Sulfatase-cleavable | Arylsulfatase | t1/2 = 24 minutes | [3] | |

| pH-Sensitive | Hydrazone (AcBut) | pH 4.5 | 97% release in 24 hours | [18] |

| Spiro diorthoester | pH 5.0 | Complete hydrolysis in 4.5 hours | [18] | |

| Redox-Sensitive | Disulfide | Glutathione (intracellular conc.) | Efficient cleavage | [] |

Mandatory Visualizations

Signaling Pathway for ADC-Induced Cell Death

Caption: ADC mechanism of action leading to cancer cell death.

Experimental Workflow for Cleavable Linker Evaluation

Caption: Workflow for the evaluation of cleavable linkers for ADCs.

Logical Relationship of Cleavage Mechanisms

Caption: Classification of cleavable linker cleavage mechanisms.

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma over time by measuring the average drug-to-antibody ratio (DAR) or the amount of released payload.

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Human, mouse, or rat plasma (citrate-anticoagulated)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Protein A or Protein G affinity chromatography resin

-

LC-MS system

Procedure:

-

Incubation: Dilute the ADC to a final concentration of 0.1-1 mg/mL in pre-warmed (37°C) plasma. Also, prepare a control sample in PBS.

-

Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 24, 48, 96, and 168 hours), aliquot a portion of the reaction mixture and immediately freeze it at -80°C to stop any further degradation.

-

ADC Capture: Thaw the plasma samples. Capture the ADC from the plasma using Protein A or Protein G affinity chromatography.

-

Washing: Wash the captured ADC with PBS to remove non-specifically bound plasma proteins.

-

Elution and Analysis (for DAR): Elute the intact ADC from the resin. Analyze the eluate by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.[20]

-